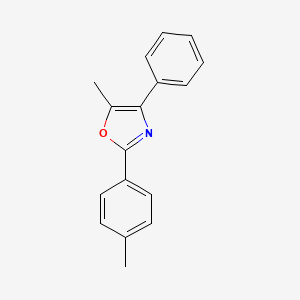
1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents
Vorbereitungsmethoden
The synthesis of 1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- involves several steps, including the formation of the indazole core and the introduction of the nitro, phenyl, and phenylthio groups. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or silver catalysts to facilitate the formation of the indazole core.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro groups and subsequent cyclization to form the indazole core.
Metal-Free Reactions: Some synthetic routes do not require metal catalysts and instead use reagents like tert-butyl nitrite or montmorillonite K-10 under an oxygen atmosphere.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing byproducts.
Analyse Chemischer Reaktionen
1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The phenyl and phenylthio groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen gas, metal hydrides, and electrophilic or nucleophilic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenyl and phenylthio groups contribute to the compound’s binding affinity and specificity for certain targets. These interactions can lead to the inhibition of specific enzymes or signaling pathways, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- can be compared with other similar compounds, such as:
1H-Indazole, 6-nitro-1-phenyl-: This compound lacks the phenylthio group, which may affect its chemical properties and biological activities.
1H-Indazole, 4-(phenylthio)-:
1H-Indazole, 6-nitro-: This compound lacks both the phenyl and phenylthio groups, which may impact its overall structure and function.
The presence of the nitro, phenyl, and phenylthio groups in 1H-Indazole, 6-nitro-1-phenyl-4-(phenylthio)- makes it unique and contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
830320-62-2 |
|---|---|
Molekularformel |
C19H13N3O2S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
6-nitro-1-phenyl-4-phenylsulfanylindazole |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)15-11-18-17(13-20-21(18)14-7-3-1-4-8-14)19(12-15)25-16-9-5-2-6-10-16/h1-13H |
InChI-Schlüssel |
XXGSWZJODAGBQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-pyrrol-5-yl}heptan-4-yl)-1H-pyrrole](/img/structure/B14217734.png)
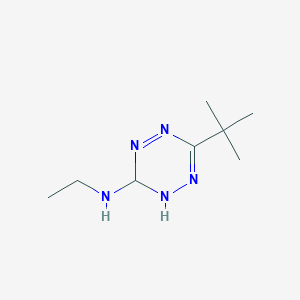
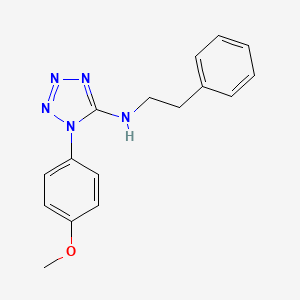
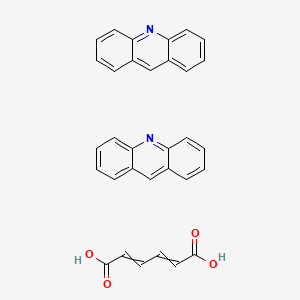
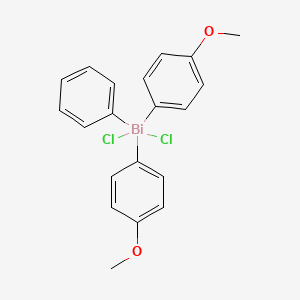
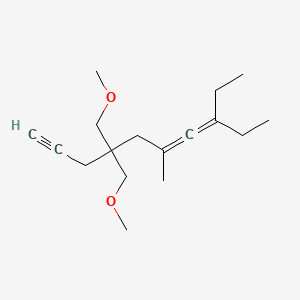

![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)
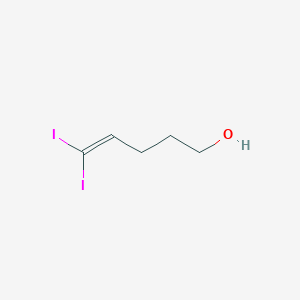
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
